molecular formula C19H28N2 B1206939 Iprindole CAS No. 5560-72-5

Iprindole

Cat. No.: B1206939
CAS No.: 5560-72-5
M. Wt: 284.4 g/mol
InChI Key: PLIGPBGDXASWPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iprindole involves the Fischer indole synthesis, which is a chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions . The reaction can be catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid, or by Lewis acids such as boron trifluoride, zinc chloride, and aluminium chloride .

Industrial Production Methods

Industrial production of this compound typically follows the Fischer indole synthesis route, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the concentration of reactants and catalysts to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Iprindole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the indole ring or the side chains.

    Substitution: Substitution reactions can occur at different positions on the indole ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce various reduced forms of this compound.

Scientific Research Applications

Iprindole has been extensively studied for its antidepressant properties. It shares similarities with imipramine-type antidepressants in its ability to potentiate the central effects of amphetamine and the peripheral effects of direct-acting catecholamines . unlike imipramine-type compounds, this compound does not inhibit norepinephrine uptake centrally or peripherally . This unique mechanism makes it a valuable compound for studying the role of adrenergic receptors in depression and other neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Imipramine: Another tricyclic antidepressant that inhibits norepinephrine reuptake.

    Amitriptyline: A tricyclic antidepressant with strong anticholinergic and antihistaminic effects.

    Nortriptyline: A metabolite of amitriptyline with similar properties.

Uniqueness of Iprindole

This compound is unique among tricyclic antidepressants due to its lack of norepinephrine reuptake inhibition and minimal anticholinergic and antihistaminic activity . This makes it a valuable tool for studying the role of adrenergic receptors in depression and other neurological disorders without the confounding effects of norepinephrine reuptake inhibition.

Properties

IUPAC Name

3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIGPBGDXASWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204145
Record name Iprindole
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5560-72-5
Record name Iprindole
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Record name Iprindole [USAN:INN:BAN]
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Record name Iprindole
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Record name Iprindole
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Record name Iprindole
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Record name Iprindole
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Record name IPRINDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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